(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol
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Overview
Description
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 g/mol This compound features a pyrrole ring substituted with a bromine atom and a methyl group, as well as a thiophene ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol typically involves the following steps:
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Coupling with Thiophene: The thiophene ring can be coupled to the pyrrole ring through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KSCN, Pd catalysts
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: De-brominated products
Substitution: Azides, thiocyanates, and other substituted derivatives
Scientific Research Applications
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Bromo-1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both a brominated pyrrole ring and a thiophene ring attached to a methanol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrNOS |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
(3-bromo-1-methylpyrrol-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H10BrNOS/c1-12-5-4-7(11)9(12)10(13)8-3-2-6-14-8/h2-6,10,13H,1H3 |
InChI Key |
SCMBISHNVSLGPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(C2=CC=CS2)O)Br |
Origin of Product |
United States |
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